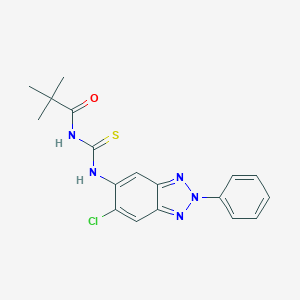
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole core substituted with a chloro and phenyl group, and a carbamothioyl group attached to a dimethylpropanamide moiety.
准备方法
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea involves several steps. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, leading to the formation of benzotriazole.
Chlorination and Phenylation: The benzotriazole is then chlorinated and phenylated to introduce the chloro and phenyl groups at specific positions.
Carbamothioylation: The chlorinated and phenylated benzotriazole is reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Attachment of Dimethylpropanamide: Finally, the carbamothioylated benzotriazole is reacted with 2,2-dimethylpropanamide under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH conditions to optimize the reaction rates and yields.
科学研究应用
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used as a UV stabilizer in plastics and coatings, as well as a corrosion inhibitor in metal protection.
作用机制
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound’s benzotriazole core allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. This interaction can inhibit the activity of certain enzymes or disrupt the function of specific receptors, leading to its observed biological effects.
相似化合物的比较
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea can be compared with other benzotriazole derivatives, such as:
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its use as a UV stabilizer.
2-(5-Chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar structural features.
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,2-dimethylpropanamide: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H18ClN5OS |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-18(2,3)16(25)21-17(26)20-13-10-15-14(9-12(13)19)22-24(23-15)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,21,25,26) |
InChI 键 |
ZLYHDVQWQWSGRN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251459.png)
![4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251460.png)
![3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B251462.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B251465.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B251468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
